diisopropylammonium 1H-tetrazolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropylammonium tetrazolide is a chemical compound with the molecular formula C7H17N5. It is known for its applications in synthetic organic chemistry, particularly in the field of click chemistry. This compound is characterized by its white to light yellow powder or crystalline form and is sensitive to air, moisture, and heat .
Vorbereitungsmethoden
Diisopropylammonium tetrazolide can be synthesized through various methods. One common synthetic route involves the reaction of diisopropylamine with tetrazole under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using silica gel column chromatography .
Analyse Chemischer Reaktionen
Diisopropylammonium tetrazolide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, which are useful in catalysis and other applications
Common reagents used in these reactions include dichloromethane, sodium bicarbonate, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diisopropylammonium tetrazolide has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems, including enzyme reactions and protein interactions.
Industry: Diisopropylammonium tetrazolide is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diisopropylammonium tetrazolide involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Diisopropylammonium tetrazolide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Tetrazole: A basic heterocyclic compound with a similar tetrazole ring structure.
Diisopropylamine: A related amine compound used in various chemical reactions.
Tetrazolium Salts: Compounds with similar tetrazole rings but different substituents, used in biological assays and other applications
Diisopropylammonium tetrazolide stands out due to its specific reactivity and stability under certain conditions, making it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H17N5 |
---|---|
Molekulargewicht |
171.24 g/mol |
InChI |
InChI=1S/C6H15N.CHN4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;(H,2,3,4,5)/q;-1/p+1 |
InChI-Schlüssel |
YQVISGXICTVSDQ-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)[NH2+]C(C)C.[C-]1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.